Isoglutamine

Description

Properties

IUPAC Name |

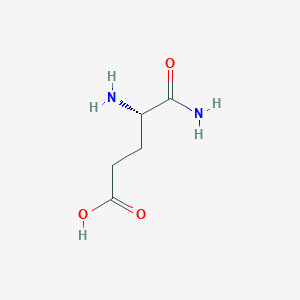

(4S)-4,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFLONBTGZFSGQ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-65-7 | |

| Record name | Isoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoglutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOGLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL74QNU57B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of D-isoglutamine in Bacterial Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, once considered anomalies in the predominantly L-amino acid-based biological world, are now recognized as crucial players in bacterial physiology. Among these, D-isoglutamine holds a significant position, primarily as an indispensable component of the bacterial cell wall. This technical guide provides an in-depth exploration of the biological role of D-isoglutamine in bacteria, delving into its biosynthesis, incorporation into peptidoglycan, metabolic fate, and emerging signaling functions. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.

Introduction: The Significance of D-isoglutamine in the Bacterial Kingdom

D-isoglutamine is a non-proteinogenic D-amino acid that plays a fundamental structural role in the peptidoglycan (PG) layer of both Gram-positive and Gram-negative bacteria.[1][2] The bacterial cell wall is a vital external scaffold that provides structural integrity, counteracts osmotic pressure, and serves as a platform for various cellular processes. The presence of D-amino acids like D-isoglutamine in the PG is a key feature that distinguishes bacteria from eukaryotes, making the pathways involved in their synthesis and incorporation attractive targets for novel antimicrobial agents.[3] This guide will elucidate the multifaceted contributions of D-isoglutamine to bacterial survival and adaptation.

Biosynthesis of D-isoglutamine

The synthesis of D-isoglutamine is a critical prerequisite for peptidoglycan assembly. It is a multi-step process that begins with the conversion of L-glutamate to D-glutamate, followed by the amidation of the γ-carboxyl group.

Racemization of Glutamate (B1630785)

The initial and rate-limiting step in the provision of D-glutamate for D-isoglutamine synthesis is the conversion of the readily available L-glutamate to its D-enantiomer. This reaction is catalyzed by the enzyme glutamate racemase (MurI) .

-

Enzyme: Glutamate racemase (EC 5.1.1.3)

-

Mechanism: Most glutamate racemases are cofactor-independent, employing a two-base mechanism involving cysteine residues in the active site to abstract and donate protons at the α-carbon of glutamate.[4]

-

Regulation: The expression of glutamate racemase can be regulated by the availability of PG precursors. For instance, in E. coli, the presence of UDP-MurNAc-L-Ala can activate the expression of the racemase.[4]

Amidation of D-glutamate

The subsequent step involves the amidation of D-glutamate to form D-isoglutamine. This reaction is not a simple amidation but is often coupled with the synthesis of the peptide side chain of the peptidoglycan precursor, UDP-N-acetylmuramoyl-L-alanine-D-glutamate. The formation of the isoglutamine amide group in Staphylococcus aureus has been shown to involve ATP and an ammonium (B1175870) source.[5] The enzyme responsible for this specific amidation step is the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—L-lysine ligase (MurE) , which in some bacteria can utilize D-isoglutamine directly or facilitate the amidation of D-glutamate during the peptide chain elongation.

Incorporation of D-isoglutamine into Peptidoglycan

D-isoglutamine is a canonical component of the pentapeptide side chain of peptidoglycan. This peptide chain is attached to the N-acetylmuramic acid (NAM) sugar backbone of the PG. The typical sequence of this pentapeptide in many bacteria is L-alanine — D-isoglutamine — L-lysine (or meso-diaminopimelic acid) — D-alanine — D-alanine.[1][2]

The incorporation process occurs in the cytoplasm where the pentapeptide is assembled on the UDP-NAM precursor. This precursor is then transported across the cell membrane and polymerized into the growing peptidoglycan layer in the periplasm.

Metabolic Fate of D-isoglutamine

While the primary role of D-isoglutamine is structural, bacteria possess enzymatic machinery to metabolize D-amino acids, including D-glutamate derived from D-isoglutamine. This metabolic capability allows bacteria to utilize D-amino acids as nutrient sources and to remodel their cell wall.

Catabolism of D-glutamate

D-glutamate can be catabolized through several enzymatic reactions:

-

D-amino acid dehydrogenase (DAD): This enzyme catalyzes the oxidative deamination of D-glutamate to α-ketoglutarate and ammonia, which can then enter central metabolism.[6]

-

D-amino acid oxidase (DAO): Though less common in bacteria, DAO can also convert D-glutamate to α-ketoglutarate, producing hydrogen peroxide as a byproduct.[7]

-

Transamination: D-amino acid transaminases can transfer the amino group from D-glutamate to an α-keto acid, forming a new D-amino acid and α-ketoglutarate.

| Enzyme | Substrate | Products | Bacterial Species (Example) | Reference |

| D-amino acid dehydrogenase | D-glutamate | α-ketoglutarate, NH₃, FADH₂ | Raoultella ornithinolytica | [6] |

| D-amino acid oxidase | D-glutamate | α-ketoglutarate, NH₃, H₂O₂ | (More common in eukaryotes) | [7] |

| Glutamate Racemase | D-glutamate | L-glutamate | Escherichia coli | [4] |

Table 1: Enzymes involved in D-glutamate metabolism.

Regulatory and Signaling Roles of D-isoglutamine

Recent research has unveiled that D-amino acids are not merely static structural components but also act as signaling molecules in various bacterial processes.

Biofilm Formation and Dispersal

Extracellular D-amino acids have been shown to regulate biofilm integrity.[4][8] While specific studies on D-isoglutamine are emerging, the general mechanism involves the modulation of the extracellular polymeric substance (EPS) that encases the biofilm. It is plausible that D-isoglutamine, released through cell lysis or active transport, could participate in these processes.

Quorum Sensing

Experimental Methodologies

Investigating the biological role of D-isoglutamine requires a combination of biochemical, genetic, and analytical techniques.

Assay for Glutamate Racemase Activity

A common method to measure glutamate racemase activity involves coupling the reaction to a D-amino acid oxidase-based detection system.

-

Reaction Setup: Incubate the purified glutamate racemase with L-glutamate.

-

Detection: The produced D-glutamate is then acted upon by D-amino acid oxidase, which generates α-ketoglutarate, ammonia, and hydrogen peroxide.

-

Quantification: The hydrogen peroxide can be quantified colorimetrically using a peroxidase-coupled reaction with a suitable chromogenic substrate (e.g., o-dianisidine).

Analysis of Peptidoglycan Composition

High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the amino acid composition of peptidoglycan.

-

Isolation: Isolate pure peptidoglycan from bacterial cell walls.

-

Hydrolysis: Completely hydrolyze the peptidoglycan into its constituent amino acids and amino sugars using strong acid (e.g., 6 M HCl).

-

Derivatization: Derivatize the amino acids with a chiral reagent (e.g., Marfey's reagent) to separate the D- and L-enantiomers.

-

HPLC Analysis: Separate and quantify the derivatized amino acids using reverse-phase HPLC with UV detection.

Conclusion and Future Directions

D-isoglutamine is a cornerstone of bacterial cell wall architecture, and the pathways responsible for its synthesis and incorporation are prime targets for the development of novel antibiotics. While its structural role is well-established, the exploration of its involvement in signaling and regulatory networks is a burgeoning field of research. Future investigations should focus on:

-

Elucidating specific D-isoglutamine signaling pathways: Identifying the receptors and downstream effectors that mediate D-isoglutamine signaling.

-

Inhibitor screening: High-throughput screening for inhibitors of glutamate racemase and other enzymes in the D-isoglutamine biosynthesis pathway.

-

Understanding the role of D-isoglutamine in host-pathogen interactions: Investigating how D-isoglutamine may influence the host immune response.

A deeper understanding of the multifaceted roles of D-isoglutamine will undoubtedly pave the way for innovative strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.

References

- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the peptidoglycan of bacterial cell walls. XI. Formation of the this compound amide group in the cell walls of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Enhanced Bacterial Growth and Gene Expression of D-Amino Acid Dehydrogenase With D-Glutamate as the Sole Carbon Source [frontiersin.org]

- 7. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 8. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 9. Quorum sensing effect of chiral d-glutamine on the modulation of the intestinal microbiota of mice by Lactiplantibacillus plantarum A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biochemical Journey of Isoglutamine: A Technical Guide

Introduction

Isoglutamine, the α-amide isomer of glutamic acid, stands as a fascinating molecule at the intersection of bacterial cell wall biochemistry and innate immunology. Unlike its proteinogenic counterpart, glutamine (the γ-amide), this compound plays a crucial role in the structure of peptidoglycan, a polymer essential for bacterial survival. This guide provides an in-depth exploration of the discovery, history, and biochemical significance of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its pivotal role in the formation of bacterial cell walls, its recognition by the host immune system, and the experimental methodologies that have been instrumental in unraveling its functions.

Discovery and Historical Context

The story of this compound is intrinsically linked to the study of bacterial cell walls and the quest to understand the components responsible for their structural integrity and immunological activity.

Early Recognition and Synthesis

While the precise first synthesis of this compound is not definitively documented in a single seminal paper, early investigations into amino acid chemistry and peptide synthesis laid the groundwork. A 1960 patent for the synthesis of L-isoglutamine makes reference to a 1955 publication by Kovacs et al. in the journal Experientia as having confirmed the existence of this compound in certain protein compounds, suggesting that by the mid-1950s, the molecule was known to the scientific community[1]. Early synthetic methods were often complex and involved multiple steps with protecting groups, and sometimes resulted in a mixture of glutamine and this compound that required separation[1].

A Key Component of Bacterial Peptidoglycan

The true biochemical significance of this compound emerged with the elucidation of the structure of peptidoglycan, the unique and essential polymer that forms the bacterial cell wall[2]. It was discovered that D-isoglutamine is a key component of the peptide side chains that cross-link the glycan strands of peptidoglycan in many bacterial species[2].

The Discovery of Muramyl Dipeptide (MDP)

A pivotal moment in the history of this compound research was the discovery in 1974 that N-acetylmuramyl-L-alanyl-D-isoglutamine, a molecule that came to be known as muramyl dipeptide (MDP), is the minimal structural component of bacterial cell walls responsible for the powerful adjuvant activity of Freund's Complete Adjuvant[3]. This discovery, made through systematic fractionation and analysis of mycobacterial cell walls, highlighted the crucial role of the D-isoglutamine residue in stimulating the host's innate immune system. This finding opened up a new field of research into the immunomodulatory properties of synthetic glycopeptides containing this compound.

Biochemical Role and Significance

This compound's primary role in biochemistry is as a building block of bacterial peptidoglycan. Its incorporation into the peptide side chains is a critical step in the biosynthesis of this essential polymer.

Peptidoglycan Biosynthesis

The formation of the this compound residue within the peptidoglycan precursor occurs in the cytoplasm of the bacterial cell. The process involves a series of enzymatic reactions that sequentially add amino acids to the UDP-N-acetylmuramic acid (UDP-NAM) molecule. The D-glutamic acid residue is added to UDP-NAM-L-alanine, and in many bacteria, this D-glutamic acid is subsequently amidated to form D-isoglutamine. This amidation step is crucial for the subsequent cross-linking of the peptidoglycan chains[2][4].

The biosynthesis of the peptidoglycan precursor, Lipid II, which contains the this compound residue, is a complex process involving several cytoplasmic and membrane-bound enzymes.

References

- 1. US2927118A - L(+)-isoglutamine compounds and process of preparing same - Google Patents [patents.google.com]

- 2. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Biosynthesis of the peptidoglycan of bacterial cell walls. XI. Formation of the this compound amide group in the cell walls of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoglutamine: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglutamine, an isomer of the proteinogenic amino acid glutamine, plays a crucial role in various biological processes, particularly in the intricate signaling of the innate immune system. Unlike glutamine, where the amide group is on the side chain (γ-position), this compound possesses an amide group at the α-position. This structural distinction imparts unique chemical and biological properties, making it a molecule of significant interest in immunology, drug design, and diagnostics. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological relevance of this compound, complete with detailed experimental protocols and pathway diagrams to facilitate further research and development.

Chemical Structure and Identification

This compound is a dicarboxylic acid monoamide derived from glutamic acid. It exists as two stereoisomers: L-isoglutamine and D-isoglutamine.

-

L-Isoglutamine: The enantiomer with the S-configuration at the α-carbon. Its IUPAC name is (4S)-4,5-diamino-5-oxopentanoic acid.

-

D-Isoglutamine: The enantiomer with the R-configuration at the α-carbon. Its IUPAC name is (4R)-4,5-diamino-5-oxopentanoic acid.

The D-enantiomer is notably a key component of muramyl dipeptide (MDP), a constituent of bacterial cell walls that is a potent activator of the innate immune system.

Table 1: this compound Identifiers and Basic Properties

| Property | L-Isoglutamine | D-Isoglutamine | DL-Isoglutamine (Racemic) |

| Chemical Formula | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₃ |

| Molecular Weight | 146.14 g/mol [1] | 146.14 g/mol | 146.14 g/mol |

| CAS Number | 636-65-7[1] | 19522-40-8 | 328-48-3 |

| IUPAC Name | (4S)-4,5-diamino-5-oxopentanoic acid[1] | (4R)-4,5-diamino-5-oxopentanoic acid[2] | 4,5-diamino-5-oxopentanoic acid |

| Stereochemistry | S-configuration | R-configuration | Racemic |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. While extensive quantitative data for this compound is limited, data for its close isomer, glutamine, provides valuable insights.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | L-Isoglutamine | L-Glutamine (for comparison) |

| pKa values | pK₁' = 3.81, pK₂' = 7.88[1] | pKₐ₁ (carboxyl) = 2.17, pKₐ₂ (amino) = 9.13 |

| Solubility | Soluble in water; sparingly soluble in organic solvents.[1] | In water: ~36 g/L at 25°C[3], ~41.3 g/L at 25°C.[4] Insoluble in ethanol. |

| Melting Point | Decomposes at approximately 181°C[1] | Decomposes at approximately 185°C |

| Optical Rotation | [α]D²¹ +20.5° (c = 6.1 in H₂O)[1] | [α]D²⁰ +6.3° (c = 2 in H₂O) |

| Stability in Solution | Expected to be most stable in the pH range of 5.0 to 7.5, similar to glutamine. | Most stable in the pH range of 5.0 to 7.5.[5] Degradation to pyroglutamic acid and ammonia (B1221849) is accelerated by heat and pH extremes.[5] The degradation rate in water at 22-24°C and pH 6.5 is approximately 0.23% per day.[6] |

| Thermal Decomposition | Decomposes upon heating. | Decomposes at a characteristic temperature, releasing primarily H₂O and some NH₃.[7] |

Biological Significance and Signaling Pathways

The most well-characterized biological role of this compound is as a critical component of muramyl dipeptide (MDP) , the minimal bioactive unit of bacterial peptidoglycan. D-isoglutamine within MDP is essential for its recognition by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) . This recognition event triggers a signaling cascade that is fundamental to the innate immune response against bacterial pathogens.

The NOD2 Signaling Pathway

The binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by the CARD (Caspase Activation and Recruitment Domain) of both proteins. The subsequent activation of RIPK2 initiates downstream signaling cascades, primarily culminating in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating an effective immune response.

Role in Bacterial Cell Wall Biosynthesis

This compound is an integral part of the peptidoglycan structure in many bacteria. The formation of the D-isoglutamine residue occurs during the cytoplasmic steps of peptidoglycan biosynthesis. Specifically, the enzyme MurD ligates D-glutamic acid to UDP-N-acetylmuramic acid (UDP-MurNAc), and a subsequent amidation step, often involving an ATP-dependent synthetase, converts the D-glutamate to D-isoglutamine.

Experimental Protocols

The following sections provide generalized protocols for the synthesis, purification, and analysis of this compound. These should be optimized based on the specific experimental setup and requirements.

Synthesis of L-Isoglutamine

A common method for the synthesis of L-isoglutamine involves the ammonolysis of a protected L-glutamic acid derivative.

Materials:

-

N-Carbobenzyloxy-L-glutamic acid anhydride (B1165640)

-

Anhydrous ammonia

-

Anhydrous solvent (e.g., dioxane or THF)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Methanol

-

Diethyl ether

Procedure:

-

Ammonolysis: Dissolve N-Carbobenzyloxy-L-glutamic acid anhydride in the anhydrous solvent. Cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution for a specified time until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. The resulting residue contains a mixture of N-Cbz-L-isoglutamine and N-Cbz-L-glutamine.

-

Purification of N-Cbz-L-isoglutamine: The isomers can be separated by fractional crystallization or column chromatography.

-

Deprotection: Dissolve the purified N-Cbz-L-isoglutamine in methanol. Add the Pd/C catalyst. Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas until the deprotection is complete (monitored by TLC).

-

Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude L-isoglutamine can be precipitated by the addition of diethyl ether and collected by filtration.

-

Recrystallization: Purify the L-isoglutamine by recrystallization from a suitable solvent system (e.g., water/ethanol).

Purification by Ion-Exchange Chromatography

Materials:

-

Strong cation-exchange resin (e.g., Dowex 50W)

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Ammonium hydroxide (B78521) (NH₄OH) solution

-

Fractions collector

-

pH meter

Procedure:

-

Column Preparation: Pack a chromatography column with the strong cation-exchange resin and equilibrate it with a low concentration of HCl (e.g., 0.1 M).

-

Sample Loading: Dissolve the crude this compound sample in a small volume of the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

-

Elution: Elute the bound this compound using a gradient of increasing NH₄OH concentration (e.g., 0.1 M to 2 M).

-

Fraction Collection: Collect fractions and monitor the pH and/or use a colorimetric method (e.g., ninhydrin (B49086) test) to detect the presence of the amino acid.

-

Pooling and Desalting: Pool the fractions containing pure this compound. The salt can be removed by lyophilization (if a volatile buffer is used) or by using a desalting column.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound. Due to its polar nature and lack of a strong chromophore, derivatization is often required for sensitive UV detection.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)

-

Mobile phase B: Acetonitrile with 0.1% trifluoroacetic acid

-

Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection or phenyl isothiocyanate (PITC) for UV detection)

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound and the sample to be analyzed in a suitable solvent.

-

Derivatization (if required): Follow a standard protocol for the pre-column derivatization of the amino acid.

-

HPLC Analysis:

-

Inject the derivatized sample onto the equilibrated C18 column.

-

Elute the compounds using a gradient of mobile phase B. A typical gradient might be from 5% to 60% B over 30 minutes.

-

Monitor the elution profile at the appropriate wavelength for the chosen derivative.

-

-

Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to that of the standard.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified this compound in a deuterated solvent (e.g., D₂O).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will be characteristic of the this compound structure. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all protons and carbons.

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is a suitable method for analyzing this compound.

-

Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can be used for structural confirmation. The fragmentation of derivatized this compound can be compared to known fragmentation patterns of similar amino acid amides.[8][9]

Conclusion

This compound is a molecule of considerable scientific interest due to its unique structure and its pivotal role in the innate immune system. As a key component of muramyl dipeptide, D-isoglutamine is at the forefront of research into immunomodulatory therapeutics and vaccine adjuvants. A thorough understanding of its chemical properties and biological functions, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness its potential. The provided protocols offer a foundation for the synthesis, purification, and analysis of this compound, enabling further exploration of this fascinating molecule.

References

- 1. L-Isoglutamine [drugfuture.com]

- 2. This compound, D- | C5H10N2O3 | CID 5288447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation pathway for glutamine identification: loss of 73 Da from dimethylformamidine glutamine isobutyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

Introduction: The Significance of Stereochemistry in Isoglutamine

An In-depth Technical Guide to the Stereochemistry of L-Isoglutamine vs. D-Isoglutamine for Researchers, Scientists, and Drug Development Professionals.

Isoglutamine, or α-glutamine, is a γ-amino acid derived from glutamic acid. Unlike its more common isomer, the proteinogenic amino acid glutamine (γ-glutamine), this compound features an amide group on the α-carboxyl group. The stereochemistry of this compound, specifically the orientation of its chiral center, dictates its biological activity and relevance in drug development. L-isoglutamine, the (S)-enantiomer, and D-isoglutamine, the (R)-enantiomer, exhibit profoundly different roles in biological systems, particularly in immunology.[1][2]

This technical guide provides a comprehensive overview of the stereochemical differences between L- and D-isoglutamine, their synthesis, their distinct biological functions with a focus on immunomodulation, and the experimental protocols used to study them.

Structural and Chemical Properties

The fundamental difference between L- and D-isoglutamine lies in the three-dimensional arrangement of the four groups around the α-carbon. This difference in chirality is the primary determinant of their distinct biological functions.

-

L-Isoglutamine : Possesses the (S) configuration at the chiral α-carbon.[1]

-

D-Isoglutamine : Possesses the (R) configuration at the chiral α-carbon.[1]

While they share the same molecular formula (C₅H₁₀N₂O₃) and molar mass (146.14 g/mol ), their interaction with chiral environments, such as biological receptors and enzymes, is markedly different.[2][3]

| Property | Value |

| Formula | C₅H₁₀N₂O₃ |

| Molar Mass | 146.14 g/mol |

| L-Isoglutamine CAS | 636-65-7 |

| D-Isoglutamine CAS | 19522-40-8 |

Biological Activity: A Tale of Two Stereoisomers

The most significant and well-documented biological role distinguishing the this compound stereoisomers is in the field of innate immunity. D-isoglutamine is an essential component of Muramyl Dipeptide (MDP) , the minimal immunologically active motif of bacterial peptidoglycan.[4][5]

3.1 D-Isoglutamine: A Key to Innate Immune Activation

MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is a potent activator of the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[4][5] The recognition of MDP by NOD2 is highly stereospecific. The dipeptide moiety must be L-alanyl-D-isoglutamine for potent activation.[5][6] Substitution of D-isoglutamine with L-isoglutamine in MDP results in a molecule that fails to stimulate the NOD2 pathway effectively, demonstrating that the specific stereochemistry of the this compound residue is critical for ligand recognition and subsequent signal transduction.[5]

Activation of NOD2 by MDP initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and other immune mediators.[7][8] This makes D-isoglutamine a cornerstone of many vaccine adjuvants and immunomodulatory drugs.[5][9]

3.2 L-Isoglutamine: A Different Functional Profile

In contrast to its D-enantiomer, L-isoglutamine does not activate the NOD2 receptor in the context of MDP.[5] While research into the independent biological roles of L-isoglutamine is less extensive, derivatives of L-isoglutamine have been investigated for other therapeutic applications, including potential antitumor activity through the inhibition of enzymes like Aminopeptidase N (APN).[10] However, its role as an immunomodulator via NOD2 is negligible compared to D-isoglutamine.

Quantitative Data: Receptor Binding and Activity

The stereospecificity of the NOD2 receptor is evident in the binding affinities and activation potentials of MDP diastereomers. While direct binding of isolated D-isoglutamine is not typically measured, its contribution is assessed through the activity of the entire MDP molecule or its analogues.

| Compound/Analogue | Stereochemistry | Target | Assay Type | Value | Reference |

| MDP | L-Ala-D-isoGln | Human NOD2 | Surface Plasmon Resonance (SPR) | KD = 51 ± 18 nM | [11] |

| MDP Diastereomer | L-Ala-L-isoGln | Human NOD2 | Surface Plasmon Resonance (SPR) | KD = 150 ± 24 nM | [11] |

| Desmuramylpeptide 1 | L-Ala-D-isoGln | Human NOD2 | HEK-Blue™ Reporter Assay | EC₅₀ = 96.1 nM | [12] |

| Desmuramylpeptide 30 (putrescine) | L-Ala-D-isoGln | Human NOD2 | HEK-Blue™ Reporter Assay | EC₅₀ > 10 µM | [12] |

| Desmuramylpeptide 32 (spermine) | L-Ala-D-isoGln | Human NOD2 | HEK-Blue™ Reporter Assay | EC₅₀ = 8.6 µM | [12] |

| Table 1: Quantitative comparison of D- vs L-isoglutamine containing compounds on NOD2 binding and activation. Note that while the L-isoGln diastereomer still binds to NOD2, its affinity is reduced, and it does not lead to downstream activation.[11] |

Receptor Interactions and Signaling Pathways

The interaction of D-isoglutamine, as part of MDP, with NOD2 is the critical initiating event for a well-defined innate immune signaling pathway.

Experimental Protocols

6.1 General Protocol for Synthesis of D-Isoglutamine Derivatives

The synthesis of specific D-isoglutamine derivatives, such as those used in MDP analogues, often starts from protected D-glutamic acid. The following is a generalized workflow.[13][14]

6.2 Protocol: NOD2 Activation Reporter Assay using HEK-Blue™ Cells

This protocol describes a method to quantify the biological activity of D-isoglutamine-containing compounds (like MDP) versus their L-isoglutamine counterparts.[12][15]

-

Cell Culture : Culture HEK-Blue™ NOD2 cells (InvivoGen) according to the manufacturer's protocol. These cells are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Preparation : On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a density of ~2.8 x 10⁵ cells/mL.

-

Stimulation :

-

Add 180 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of your test compounds (e.g., L-Ala-D-isoGln MDP vs. L-Ala-L-isoGln MDP) in endotoxin-free water. Typical concentration ranges are from 0.1 to 1000 ng/mL.

-

Add 20 µL of each compound dilution to the appropriate wells. Include a positive control (MDP) and a negative control (vehicle/water).

-

-

Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection :

-

SEAP expression is determined by a color change in the HEK-Blue™ Detection medium.

-

Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

-

-

Data Analysis : Normalize the results to the vehicle control and plot the dose-response curve. Calculate the EC₅₀ value for each compound to determine its potency in activating the NOD2 pathway.

6.3 Protocol: Chiral HPLC for this compound Enantiomer Separation

This protocol provides a general framework for separating L- and D-isoglutamine enantiomers. Direct analysis of underivatized amino acids is possible with specific chiral columns.[16][17]

-

Sample Preparation : Dissolve the this compound sample (racemic mixture or test sample) in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

-

HPLC System and Column :

-

Instrument : Standard HPLC system with UV detector.

-

Column : A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec™ CHIROBIOTIC™ T column (teicoplanin-based), is highly effective for underivatized amino acids.[16]

-

-

Chromatographic Conditions :

-

Mobile Phase : An isocratic system of Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v). The optimal ratio may require method development.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25°C.

-

Detection : UV at 210 nm.

-

-

Data Analysis :

-

Inject L-isoglutamine and D-isoglutamine standards separately to determine their individual retention times.

-

Inject the mixed or unknown sample.

-

Identify and quantify the enantiomers by comparing retention times and integrating the peak areas. Calculate the enantiomeric excess (ee%) if required.

-

Conclusion and Implications for Drug Development

The stereochemistry of this compound is a critical determinant of its biological function. For researchers in immunology and drug development, the distinction is paramount: D-isoglutamine is the key that unlocks the NOD2-mediated innate immune response, while L-isoglutamine is not. This stereospecificity underscores the importance of chiral purity in the synthesis of vaccine adjuvants, immunomodulators, and other therapeutics targeting the NOD2 pathway. The development of robust synthetic and analytical methods to control and verify the stereochemistry of this compound-containing molecules is essential for creating safe and effective drugs. Future research may yet uncover unique biological roles for L-isoglutamine and its derivatives, but within the context of innate immunity, the D-enantiomer reigns supreme.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, D- | C5H10N2O3 | CID 5288447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H10N2O3 | CID 445883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Muramyl dipeptide - Wikipedia [en.wikipedia.org]

- 5. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 7. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | NOD Signaling and Cell Death [frontiersin.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

The Pivotal Role of D-Isoglutamine in Bacterial Cell Wall Architecture and Pathogen-Host Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The bacterial cell wall, a critical structure for survival and pathogenesis, is a complex macromolecule with intricate structural diversity. A key, yet often subtle, modification within the peptidoglycan (PG) layer is the amidation of D-glutamic acid to D-isoglutamine at the second position of the peptide stem. This seemingly minor alteration has profound implications for the structural integrity of the cell wall, bacterial physiology, and the interplay between bacteria and their hosts. This technical guide provides a comprehensive overview of the role of D-isoglutamine in the bacterial cell wall, detailing its biosynthesis, its impact on peptidoglycan cross-linking, and its function as a key signaling molecule in innate immunity. Detailed experimental protocols for the analysis of isoglutamine content and relevant enzymatic assays are provided, alongside visualizations of key biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Peptidoglycan and its Modifications

The bacterial cell wall is an essential organelle that provides structural support, maintains cell shape, and protects against osmotic lysis.[1] The primary component of the cell wall is peptidoglycan, a vast polymer composed of glycan strands of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide stems.[2] While the basic structure of peptidoglycan is conserved across many bacterial species, a wide array of modifications to this framework provides bacteria with the means to adapt to diverse environments and evade host defenses.

One such critical modification, particularly prevalent in Gram-positive bacteria, is the amidation of the D-glutamic acid (D-Glu) residue at the second position of the peptide stem to form D-isoglutamine (D-iGln).[3][4] This conversion neutralizes a negative charge on the peptide stem and has been shown to be crucial for efficient peptidoglycan cross-linking, antibiotic resistance, and interactions with the host immune system.[5][6] Understanding the role of this compound is therefore of paramount importance for the development of novel antimicrobial strategies.

The Biosynthesis of D-Isoglutamine in Peptidoglycan

The formation of D-isoglutamine is not a direct incorporation but rather a post-synthesis modification of the D-glutamic acid residue within the peptidoglycan precursor, Lipid II. This amidation is catalyzed by a sophisticated enzyme complex, MurT/GatD.[3][7]

-

GatD , a glutaminase, hydrolyzes a free L-glutamine molecule to produce glutamate (B1630785) and ammonia (B1221849).[7]

-

The ammonia is then channeled to the active site of MurT , a Mur ligase homolog.[3]

-

MurT utilizes the energy from ATP hydrolysis to catalyze the amidation of the γ-carboxyl group of the D-glutamic acid residue on Lipid II, forming D-isoglutamine.[7]

This enzymatic process is essential for the viability of several pathogenic bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, making the MurT/GatD complex an attractive target for novel antibiotic development.[3][8]

Quantitative Impact of this compound on Peptidoglycan Structure

The presence of D-isoglutamine significantly influences the architecture of the peptidoglycan sacculus. The neutralization of the negative charge on the peptide stem is thought to facilitate the action of transpeptidases, the enzymes responsible for cross-linking adjacent peptide stems.[4] A higher degree of cross-linking results in a more rigid and robust cell wall.

Quantitative analysis of muropeptides (the monomeric units of digested peptidoglycan) has revealed a correlation between the level of D-glutamate amidation and the extent of cross-linking.

| Bacterial Strain | Condition | Degree of D-Glu Amidation | Peptidoglycan Cross-linking | Reference |

| Staphylococcus aureus NCTC8325 | Wild-type | High | Normal | [4] |

| Staphylococcus aureus NCTC8325 | femC mutant | 48% decreased amidation | Reduced | [4] |

| Staphylococcus aureus Mu50 | Vancomycin-resistant | Increased proportion of non-amidated muropeptides | Strikingly decreased | [5][9] |

This compound as an Immunomodulatory Molecule

Beyond its structural role, D-isoglutamine is a key component of muramyl dipeptide (MDP), the minimal bioactive motif of peptidoglycan recognized by the host's innate immune system.[10] MDP, which consists of N-acetylmuramyl-L-alanyl-D-isoglutamine, is a potent activator of the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).

Upon recognition of MDP, NOD2 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This response is crucial for clearing bacterial infections.

Experimental Protocols

Protocol for Peptidoglycan Extraction and Purification from Gram-Positive Bacteria

This protocol outlines a general method for the isolation of purified peptidoglycan sacculi.

-

Cell Culture and Harvest: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-exponential phase) in an appropriate liquid medium. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS). Lyse the cells by mechanical means (e.g., bead beating or sonication) or by boiling in a solution of sodium dodecyl sulfate (B86663) (SDS) (typically 4% w/v).

-

Removal of Non-Peptidoglycan Components:

-

Treat the lysate with DNase and RNase to remove nucleic acids.

-

Treat with proteases (e.g., trypsin, pronase) to digest proteins.

-

Perform multiple washes with hot water and/or detergents to remove lipids and other soluble components.

-

-

Final Purification: The resulting insoluble material is the peptidoglycan sacculus. Wash the sacculi extensively with sterile, pyrogen-free water to remove any residual contaminants. Lyophilize the purified peptidoglycan for storage.

Protocol for Muropeptide Analysis by HPLC-MS for this compound Quantification

This protocol describes the enzymatic digestion of purified peptidoglycan and subsequent analysis to quantify the relative abundance of amidated and non-amidated muropeptides.

-

Enzymatic Digestion:

-

Resuspend a known amount of purified peptidoglycan in a suitable digestion buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0).

-

Add a muramidase (B13767233) (e.g., mutanolysin or lysozyme) to digest the glycan backbone, releasing soluble muropeptides.

-

Incubate the reaction at 37°C for 16-24 hours.

-

-

Reduction of Muropeptides:

-

Stop the digestion by boiling the sample for 5 minutes.

-

Add sodium borohydride (B1222165) to reduce the C1 hydroxyl group of the muramic acid residues to prevent anomerization, which can cause peak splitting during chromatography.

-

Adjust the pH to ~4.0 with phosphoric acid to stop the reduction.

-

-

HPLC Separation:

-

Separate the muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a gradient of an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) in a volatile buffer (e.g., 0.1% trifluoroacetic acid in water) to elute the muropeptides.

-

Monitor the elution profile by detecting absorbance at 205 nm.

-

-

Mass Spectrometry (MS) Analysis:

-

Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF) to determine the mass of the eluting muropeptides.

-

The mass difference between a muropeptide containing D-glutamic acid and one containing D-isoglutamine is approximately 1 Da (due to the replacement of an oxygen atom with an NH group).

-

Quantify the relative abundance of amidated and non-amidated muropeptides by comparing the peak areas of the corresponding species in the HPLC chromatogram.

-

In Vitro Assay for MurT/GatD Amidation Activity

This assay can be used to screen for inhibitors of the MurT/GatD enzyme complex.

-

Reaction Components:

-

Purified MurT and GatD proteins.

-

Lipid II substrate (with a D-glutamic acid residue).

-

L-glutamine.

-

ATP and MgCl₂.

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5).

-

-

Assay Procedure:

-

Combine all reaction components in a microcentrifuge tube.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction (e.g., by adding an organic solvent).

-

-

Detection of Amidation:

-

The conversion of Lipid II (D-Glu) to Lipid II (D-iGln) can be monitored by thin-layer chromatography (TLC) or by HPLC-MS, as the amidated product will have a different retention time and mass.

-

Alternatively, the ATPase activity of MurT can be measured by quantifying the amount of ADP produced using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase assay).

-

Conclusion and Future Perspectives

The amidation of D-glutamic acid to D-isoglutamine is a critical modification in the bacterial cell wall of many, particularly Gram-positive, bacteria. This seemingly subtle change has far-reaching consequences for cell wall integrity, antibiotic resistance, and the intricate dialogue between bacteria and their hosts. The MurT/GatD enzyme complex, responsible for this modification, represents a promising and largely untapped target for the development of novel antibacterial agents. Further research into the species-specific regulation of peptidoglycan amidation and its precise role in different bacterial lifestyles will undoubtedly uncover new avenues for therapeutic intervention. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to delve deeper into the fascinating world of bacterial cell wall biology and contribute to the ongoing battle against infectious diseases.

References

- 1. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Structural basis of cell wall peptidoglycan amidation by the GatD/MurT complex of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muropeptide Modification-Amidation of Peptidoglycan d-Glutamate Does Not Affect the Proinflammatory Activity of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Increase of non-amidated muropeptides in the cell wall of vancomycin-resistant Staphylococcus aureus (VRSA) strain Mu50] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amidation of glutamate residues in mycobacterial peptidoglycan is essential for cell wall cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and in vitro Analysis of the GatD/MurT Enzyme-Complex Catalyzing Lipid II Amidation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the MurT/GatD complex in Mycobacterium tuberculosis towards validating a novel anti-tubercular drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increase in glutamine-non-amidated muropeptides in the peptidoglycan of vancomycin-resistant Staphylococcus aureus strain Mu50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

Isoglutamine as a Non-Proteinogenic Amino Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglutamine, a non-proteinogenic γ-amino acid isomer of the proteinogenic L-glutamine, is a molecule of significant interest in immunology and drug development. Unlike L-glutamine, which features a γ-amide, this compound possesses an α-amide group. This structural distinction underpins its unique biological activities and its utility as a building block in synthetic peptides to enhance their therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key biological roles, with a particular focus on its function as a critical component of muramyl dipeptide (MDP) and its interaction with the NOD2 signaling pathway. Detailed experimental protocols for its synthesis and analysis are also presented to support researchers in their scientific endeavors.

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. The incorporation of NPAAs into peptides is a powerful strategy in drug discovery and development, as it can significantly improve the stability, potency, and pharmacokinetic profiles of peptide-based therapeutics. This compound is a prime example of an NPAA with profound biological and therapeutic implications.

This compound, or α-glutamine, is a derivative of glutamic acid where the α-carboxyl group is amidated. It exists as two stereoisomers, L-isoglutamine and D-isoglutamine. The D-isomer, in particular, is a key structural component of peptidoglycan in bacterial cell walls, specifically within the muramyl dipeptide (MDP) motif. This makes D-isoglutamine a crucial molecule in the recognition of bacteria by the innate immune system of higher organisms.

This guide will delve into the core aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its properties, biological significance, and practical applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following tables summarize the key quantitative data for L-isoglutamine and its stereoisomers.

Table 1: General Physicochemical Properties of L-Isoglutamine

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| CAS Number | 636-65-7 | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 160 °C (decomposes) | [4] |

| pKa₁ (α-COOH) | 3.81 | [2] |

| pKa₂ (α-NH₃⁺) | 7.88 | [2] |

| Solubility | Soluble in water; sparingly soluble in organic solvents. | [2][5] |

| Optical Rotation [α]D²¹ | +20.5° (c = 6.1 in H₂O) | [2] |

Table 2: Identifiers for this compound Stereoisomers

| Stereoisomer | CAS Number | PubChem CID |

| L-Isoglutamine | 636-65-7 | 445883 |

| D-Isoglutamine | 19522-40-8 | 5288447 |

| DL-Isoglutamine | 328-48-3 | 164697 |

Biological Role and Signaling Pathway

The most well-characterized biological role of this compound is as a key component of muramyl dipeptide (MDP) , which is the minimal essential structure of bacterial peptidoglycan responsible for its immunoadjuvant activity. D-isoglutamine, in conjunction with N-acetylmuramic acid and L-alanine, forms MDP, which is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) .

The activation of NOD2 by MDP triggers a downstream signaling cascade that culminates in the activation of pro-inflammatory transcription factors, such as NF-κB and AP-1, leading to the production of cytokines, chemokines, and antimicrobial peptides. This innate immune response is crucial for host defense against bacterial infections.

The NOD2 Signaling Pathway

The interaction of MDP with the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via CARD-CARD interactions.[6][7] This initiates a series of downstream events, including the activation of the TAK1 kinase complex and the IKK complex, ultimately leading to the activation of NF-κB and MAPK pathways.[8][9]

This compound in Drug Development

The incorporation of this compound and other non-proteinogenic amino acids into peptide therapeutics is a key strategy to enhance their drug-like properties.

-

Improved Stability: Replacing proteinogenic amino acids with NPAAs like this compound can render peptides more resistant to enzymatic degradation by proteases, thereby prolonging their half-life in vivo.[10]

-

Enhanced Potency and Selectivity: The unique stereochemistry and side-chain functionality of this compound can lead to altered peptide conformations, potentially improving binding affinity and selectivity for their biological targets.

-

Modulation of Immunogenicity: As a component of MDP, D-isoglutamine-containing peptides are potent immunomodulators. This property is exploited in the development of vaccine adjuvants and immunotherapies. For instance, mifamurtide, a synthetic derivative of MDP containing D-isoglutamine, is used in the treatment of osteosarcoma.[11]

-

Anticancer Agents: Derivatives of L-isoglutamine have been investigated as potential anticancer agents, with some showing inhibitory activity against aminopeptidase (B13392206) N (APN), a metalloenzyme involved in tumor invasion and angiogenesis.[12]

Experimental Protocols

Synthesis of L-Isoglutamine from L-Glutamic Acid

This protocol is a generalized representation based on established chemical principles for amino acid synthesis.

Methodology:

-

Protection of Functional Groups: The γ-carboxyl and α-amino groups of L-glutamic acid are protected to prevent side reactions. The γ-carboxyl group can be esterified (e.g., as a benzyl (B1604629) ester), and the α-amino group can be protected with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

-

Activation of the α-Carboxyl Group: The unprotected α-carboxyl group is activated to facilitate amide bond formation. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acid chloride.

-

Amidation: The activated α-carboxyl group is reacted with ammonia to form the α-amide, yielding protected L-isoglutamine.

-

Deprotection: The protecting groups on the γ-carboxyl and α-amino groups are removed. For example, a benzyl ester can be removed by hydrogenolysis, and a Boc group can be removed with a strong acid like trifluoroacetic acid (TFA).

-

Purification: The final product, L-isoglutamine, is purified using techniques such as recrystallization or ion-exchange chromatography.

Synthesis of N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP)

The synthesis of MDP is a multi-step process involving the coupling of N-acetylmuramic acid with the dipeptide L-alanyl-D-isoglutamine.[13]

Methodology:

-

Dipeptide Synthesis: L-alanine and D-isoglutamine are coupled using standard peptide synthesis methods, often involving the use of protecting groups and coupling reagents.

-

Preparation of N-Acetylmuramic Acid: N-acetylmuramic acid is typically prepared from N-acetylglucosamine.

-

Coupling of N-Acetylmuramic Acid and the Dipeptide: The protected N-acetylmuramic acid is activated and then coupled to the N-terminus of the L-alanyl-D-isoglutamine dipeptide.

-

Deprotection and Purification: The protecting groups are removed from the resulting glycopeptide, and the final product, MDP, is purified by chromatography.

Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC):

HPLC is a common method for the analysis and quantification of amino acids, including this compound. Due to the lack of a strong chromophore, derivatization is often required for UV or fluorescence detection.

General Protocol:

-

Sample Preparation: Biological samples are typically deproteinized, and the amino acids are extracted.

-

Derivatization: The amino acids in the sample are derivatized with a reagent such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) to introduce a chromophore or fluorophore.[14]

-

Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column using a suitable mobile phase gradient.

-

Detection and Quantification: The separated amino acids are detected by a UV or fluorescence detector. Quantification is achieved by comparing the peak area of the analyte to that of a standard curve.

Conclusion

This compound stands out as a non-proteinogenic amino acid with significant implications for immunology and drug development. Its unique structure, particularly the D-isomer's presence in the immunomodulatory molecule MDP, has paved the way for a deeper understanding of innate immunity. The ability to incorporate this compound into synthetic peptides offers a valuable tool for medicinal chemists to enhance the therapeutic potential of peptide-based drugs. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its fundamental properties to its biological roles and practical applications, with the aim of supporting and inspiring further research in this exciting field.

References

- 1. This compound | C5H10N2O3 | CID 445883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Isoglutamine [drugfuture.com]

- 3. L-Glutamine | 56-85-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NOD2-mediated dual negative regulation of inflammatory responses triggered by TLRs in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Microbial Production of Isoglutamine: A Deep Dive into Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglutamine, an isomer of the proteinogenic amino acid glutamine, plays a critical role in the structural integrity of the bacterial cell wall. Its synthesis in microorganisms is intrinsically linked to the biosynthesis of peptidoglycan, a vital polymer that provides shape and osmotic protection to bacteria. This technical guide provides a comprehensive overview of the primary known biosynthetic pathway of this compound in microorganisms, focusing on the enzymatic machinery, reaction kinetics, and the experimental methodologies used to elucidate this process. The guide is intended for researchers, scientists, and drug development professionals interested in bacterial cell wall synthesis, antibiotic discovery, and microbial physiology.

Introduction: The Central Role of this compound in Peptidoglycan Biosynthesis

In the vast majority of documented cases, the biosynthesis of this compound in microorganisms is not for the production of a free cytoplasmic amino acid. Instead, it is a crucial modification of a peptidoglycan precursor, Lipid II. This modification, the amidation of a D-glutamate residue to a D-isoglutamine residue, is essential for the proper cross-linking of the peptidoglycan mesh in many Gram-positive bacteria, including notable pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[1] The absence of a widely distributed, independent pathway for the synthesis of free L-isoglutamine in the microbial world underscores its specialized role in cell wall architecture.

This guide will focus on the well-characterized pathway involving the GatD/MurT enzyme complex, which is responsible for this critical amidation step. Understanding this pathway is of significant interest for the development of novel antimicrobial agents that can disrupt bacterial cell wall synthesis.

The Core Biosynthetic Pathway: Amidation of Lipid II-Glutamate

The formation of the this compound residue in peptidoglycan is a two-step process catalyzed by a bienzymatic complex known as the Lipid II isoglutaminyl synthase, composed of the GatD and MurT subunits.[2]

The overall reaction is as follows:

Lipid II-D-glutamate + L-glutamine + ATP → Lipid II-D-isoglutamine + L-glutamate + ADP + Pi

Key Enzymes and Their Functions

-

GatD (Glutaminase Subunit): GatD is a glutamine amidotransferase (GATase) that hydrolyzes L-glutamine to produce L-glutamate and ammonia (B1221849).[2] This ammonia is then channeled to the active site of the MurT subunit. GatD belongs to the class of GATases that utilize a catalytic triad (B1167595) to facilitate glutamine hydrolysis.

-

MurT (Amidotransferase Subunit): MurT is a Mur ligase homolog that catalyzes the ATP-dependent amidation of the γ-carboxyl group of the D-glutamate residue within the Lipid II precursor. The ammonia generated by GatD is the nitrogen donor for this reaction. The reaction proceeds through the formation of an acyl-phosphate intermediate on the glutamate (B1630785) residue, which is then attacked by ammonia.

Signaling Pathway Diagram

Quantitative Data

The following table summarizes the kinetic parameters for the Lipid II isoglutaminyl synthase (GatD/MurT) from Streptococcus pneumoniae.

| Substrate | Apparent KM (µM) | Vmax (µmol/min/mg) |

| L-Glutamine | 130 ± 20 | 1.4 ± 0.1 |

| ATP | 80 ± 10 | 1.5 ± 0.1 |

| Lipid II | 5 ± 1 | 1.6 ± 0.1 |

| Data adapted from Morlot et al., 2018. |

Experimental Protocols

Recombinant Expression and Purification of the GatD/MurT Complex

Objective: To produce and purify the GatD/MurT enzyme complex for in vitro assays.

Methodology:

-

Gene Cloning: The genes encoding GatD and MurT are cloned into a co-expression vector, such as pETDuet-1. A hexahistidine (His6) tag is often fused to one of the proteins (e.g., GatD) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and DNase I). The cells are then lysed by sonication or using a French press.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His6-tagged GatD, along with the co-purifying MurT, is eluted with a high concentration of imidazole (e.g., 250 mM).

-

Size-Exclusion Chromatography: The eluted protein complex is further purified by size-exclusion chromatography to remove any remaining contaminants and to confirm the formation of the heterodimeric complex.

In Vitro Assay for GatD/MurT Activity

Objective: To measure the enzymatic activity of the purified GatD/MurT complex.

Methodology:

A continuous coupled-enzyme spectrophotometric assay is used to monitor the production of ADP, which is a product of the MurT-catalyzed reaction.

-

Reaction Mixture: The reaction is performed in a buffer containing HEPES, NaCl, MgCl2, and a detergent (e.g., Triton X-100) to solubilize the lipid substrate. The reaction mixture includes:

-

Purified GatD/MurT complex

-

Lipid II-D-glutamate substrate

-

L-glutamine

-

ATP

-

NADH

-

Pyruvate (B1213749) kinase (PK)

-

Lactate dehydrogenase (LDH)

-

-

Assay Principle: The ADP produced by MurT is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. Kinetic parameters (KM and Vmax) can be determined by varying the concentration of one substrate while keeping the others at saturating concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms is a highly specific process, primarily dedicated to the maturation of the peptidoglycan cell wall. The GatD/MurT enzyme complex represents a fascinating example of substrate channeling and bienzymatic catalysis. The essential nature of this pathway in several pathogenic bacteria makes the GatD/MurT complex a promising target for the development of novel antibiotics.

Future research in this area could focus on:

-

Elucidating the detailed catalytic mechanism of the MurT subunit.

-

Screening for and designing specific inhibitors of the GatD/MurT complex.

-

Investigating the presence and physiological relevance of this pathway in a broader range of microorganisms.

-

Exploring the possibility of engineering microorganisms for the production of free this compound, should a potential biotechnological application arise.

This guide provides a solid foundation for researchers and professionals seeking to understand and exploit the microbial biosynthesis of this compound. The provided data and protocols offer a starting point for further investigation into this important and medically relevant metabolic pathway.

References

Isoglutamine Metabolism in Prokaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoglutamine, particularly the D-isoform, is a critical component of the peptidoglycan (PG) cell wall in many prokaryotes, especially Gram-positive bacteria. Its metabolism is intrinsically linked to the biosynthesis and structural integrity of this essential cellular barrier. This technical guide provides an in-depth exploration of the core metabolic pathways involving this compound in prokaryotic cells, focusing on its synthesis, incorporation into the cell wall, and the regulatory mechanisms that govern these processes. We present detailed experimental protocols for the analysis of these pathways, quantitative data on key enzymes, and visual representations of the metabolic and regulatory networks. Understanding the nuances of this compound metabolism offers significant opportunities for the development of novel antimicrobial agents that target bacterial cell wall synthesis.

The Central Role of D-Isoglutamine in Peptidoglycan Biosynthesis

In many Gram-positive bacteria, such as Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis, the second position of the pentapeptide stem of the peptidoglycan precursor, Lipid II, is a D-glutamate (D-Glu) residue. This D-Glu is subsequently amidated to form D-isoglutamine (D-iGln).[1][2][3] This amidation is not a trivial modification; it is essential for efficient cross-linking of the peptidoglycan by both penicillin-binding proteins (PBPs) and L,D-transpeptidases.[1][4][5] The presence of D-isoglutamine in the stem peptide is crucial for cell viability, resistance to β-lactam antibiotics, and evasion of host immune defenses like lysozyme.[6][7]

The MurT/GatD Amidotransferase Complex: The Key Enzyme

The conversion of D-glutamate to D-isoglutamine on the lipid II precursor is catalyzed by a bi-enzymatic complex composed of MurT and GatD.[1][4][5][7][8][9][10] These two genes, murT and gatD, are typically organized in a co-transcribed operon, highlighting their functional linkage.[6][11][12]

The mechanism of the MurT/GatD complex is a classic example of a glutamine amidotransferase:

-

Glutaminase (B10826351) Activity (GatD): The GatD subunit is a glutaminase that hydrolyzes L-glutamine, releasing ammonia (B1221849) (NH₃) and glutamate (B1630785).[4][5][6]

-

Ammonia Channeling: The ammonia produced is then channeled intramolecularly from the active site of GatD to the active site of MurT.[9][12]

-

Amidotransferase Activity (MurT): The MurT subunit, which is a Mur ligase homolog, catalyzes the ATP-dependent amidation of the γ-carboxyl group of the D-glutamate residue on the Lipid II precursor, forming D-isoglutamine.[4][5][10][12]

This entire process occurs at the cytoplasmic face of the cell membrane, modifying the peptidoglycan precursor before it is flipped to the outer leaflet for polymerization.

Precursor Supply: Glutamine and Glutamate Metabolism

The synthesis of D-isoglutamine is dependent on the intracellular pools of L-glutamine (the nitrogen donor) and the D-glutamate residue within the peptidoglycan precursor. The availability of these molecules is tightly controlled by central nitrogen and carbon metabolism.

-

Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT): These enzymes are central to ammonia assimilation and maintaining the balance between glutamate and glutamine pools.[4] In many bacteria, the glutamate/glutamine ratio serves as a sensor for nitrogen availability.[13]

-

Glutamate Racemase (MurI): This enzyme catalyzes the conversion of L-glutamate to D-glutamate, providing the substrate for incorporation into the pentapeptide stem by the MurD ligase.[14]

The overall pathway from central metabolism to the formation of the D-isoglutamine-containing peptidoglycan precursor is a multi-step process involving numerous enzymes.

Regulation of this compound Metabolism

The synthesis of D-isoglutamine is regulated at multiple levels, primarily through the control of peptidoglycan biosynthesis and the availability of its precursors.

-

Transcriptional Regulation of murT-gatD: In S. aureus, the murT and gatD genes form an operon, and their expression is essential for normal growth.[6][15] In Mycobacterium tuberculosis, a mycobacteria-specific promoter drives the co-transcription of the homologous genes Rv3712 and Rv3713.[12][16]

-

Two-Component Systems (TCS): TCS are a primary mechanism for bacteria to sense and respond to environmental stress, including cell wall damage.[17][18][19] The CpxR/CpxA system, for example, upregulates peptidoglycan amidases in response to envelope stress, modulating cell wall integrity.[4] While direct regulation of the murT-gatD operon by a specific TCS has not been fully elucidated, it is plausible that such systems play a role in modulating the degree of PG amidation in response to antibiotic exposure or host-derived stresses.

-

Metabolic Feedback: The enzymes involved in the synthesis of the UDP-MurNAc-pentapeptide precursor are subject to feedback inhibition by downstream products, providing a mechanism to coordinate precursor supply with the rate of cell wall synthesis.

This compound in Peptidoglycan Turnover and Recycling

During bacterial growth and division, the peptidoglycan sacculus is continuously remodeled by autolysins. This process releases muropeptides into the environment or the periplasm. Gram-negative bacteria have sophisticated recycling systems to import and reuse these components. Gram-positive bacteria also recycle peptidoglycan components, particularly during the transition to stationary phase.[20]

The fate of the D-isoglutamine residue during recycling is not well-characterized. It is likely that N-acetylmuramoyl-L-alanine amidases cleave the entire peptide stem from the MurNAc sugar.[21][22] The free peptide containing D-isoglutamine could then be further degraded by peptidases. The existence of specific D-amino acid amidases in some bacteria suggests a potential mechanism for cleaving the amide bond of D-isoglutamine to regenerate D-glutamate, although this has not been directly demonstrated.[1][8] Further research is needed to elucidate the precise metabolic fate of D-isoglutamine during cell wall turnover.

Quantitative Data

Quantitative analysis of the enzymes and metabolites involved in this compound metabolism is crucial for understanding the flux through the pathway and for developing kinetic models for drug development.

Table 1: Kinetic Parameters of the MurT/GatD Complex from Streptococcus pneumoniae

| Substrate | Apparent KM (µM) | kcat (s⁻¹) |

| L-Glutamine | 1800 ± 300 | - |

| ATP | 160 ± 30 | - |

| Lipid II | 10 ± 2 | 0.9 ± 0.02 |

Data obtained from a coupled enzyme assay monitoring ADP production.

Table 2: Intracellular Concentrations of Key Metabolites